An In-Depth Technical Guide to the Synthesis and Characterization of Bis(dimethylamino)diphenylsilane
An In-Depth Technical Guide to the Synthesis and Characterization of Bis(dimethylamino)diphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(dimethylamino)diphenylsilane, with the chemical formula C₁₆H₂₂N₂Si, is a versatile organosilicon compound.[1] Its highly reactive nature, attributed to the two dimethylamino groups bonded to the silicon atom, makes it a valuable reagent and precursor in various chemical applications.[1] This guide provides a comprehensive overview of the synthesis, characterization, and handling of bis(dimethylamino)diphenylsilane, offering insights into the underlying chemical principles and practical laboratory procedures.
Introduction
Organosilicon compounds play a pivotal role in modern chemistry, with applications spanning materials science, organic synthesis, and the semiconductor industry. Among these, aminosilanes are a significant class of compounds recognized for their utility as coupling agents, surface modifiers, and synthetic intermediates. Bis(dimethylamino)diphenylsilane is a prominent member of this class, serving as a precursor for the synthesis of other chemicals and as a specialized reagent in the semiconductor sector.[1][2] Its molecular structure, featuring a central silicon atom bonded to two phenyl groups and two dimethylamino groups, imparts unique reactivity and functionality. This guide aims to provide a detailed technical resource for researchers and professionals working with this compound.
Synthesis of Bis(dimethylamino)diphenylsilane
The primary synthetic route to bis(dimethylamino)diphenylsilane involves the reaction of dichlorodiphenylsilane with dimethylamine. This nucleophilic substitution reaction is a well-established method for the formation of silicon-nitrogen bonds.
Underlying Principles
The synthesis hinges on the high reactivity of the silicon-chlorine bond in dichlorodiphenylsilane towards nucleophiles. Dimethylamine, a potent nucleophile, readily attacks the electrophilic silicon center, displacing the chloride ions. The reaction typically proceeds in a stepwise manner, with the monosubstituted product, (dimethylamino)diphenylchlorosilane, forming as an intermediate. The use of an excess of dimethylamine or the addition of a tertiary amine base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the dimethylamine, rendering it non-nucleophilic.
Experimental Protocol
This protocol is based on established methods for the synthesis of aminosilanes.
Materials:
-
Dichlorodiphenylsilane (Ph₂SiCl₂)
-
Dimethylamine (Me₂NH) (anhydrous, solution in THF or as a gas)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexane
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Inert gas manifold
-
Schlenk line or glove box (recommended for handling anhydrous reagents)
-
Distillation apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line is assembled and flame-dried or oven-dried to remove any moisture.
-
Reagent Charging: The flask is charged with a solution of dichlorodiphenylsilane in anhydrous diethyl ether or THF under a positive pressure of inert gas.
-
Amine Addition: The flask is cooled in an ice-salt bath or a dry ice/acetone bath. A solution of anhydrous dimethylamine in the same solvent is added dropwise from the dropping funnel with vigorous stirring. Alternatively, anhydrous dimethylamine gas can be bubbled through the solution. A molar excess of dimethylamine (at least 2 equivalents per Si-Cl bond) is used to drive the reaction to completion and to neutralize the HCl byproduct.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The formation of a white precipitate of dimethylammonium chloride will be observed.
-
Work-up: The reaction mixture is filtered under an inert atmosphere to remove the dimethylammonium chloride precipitate. The filter cake is washed with anhydrous diethyl ether or hexane to recover any product.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure bis(dimethylamino)diphenylsilane as a transparent liquid.[3]
Caption: Workflow for the synthesis of bis(dimethylamino)diphenylsilane.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized bis(dimethylamino)diphenylsilane. A combination of spectroscopic techniques is typically employed.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₆H₂₂N₂Si[1] |
| Molecular Weight | 270.44 g/mol [1] |
| Appearance | Transparent liquid[3] |
| Boiling Point | 139 °C[1] |
| Density | 1.02 g/cm³[1] |
| Refractive Index | 1.567[1] |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the dimethylamino groups and the phenyl groups. The dimethylamino protons should appear as a singlet, while the phenyl protons will exhibit multiplets in the aromatic region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons of the dimethylamino groups and the carbons of the phenyl rings.
-
²⁹Si NMR: The silicon-29 NMR spectrum will provide a characteristic chemical shift for the silicon atom in its specific chemical environment, confirming the formation of the desired silanediamine structure.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of bis(dimethylamino)diphenylsilane will exhibit characteristic absorption bands that are indicative of its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3070-3050 | Aromatic C-H stretch |
| ~2950-2800 | Aliphatic C-H stretch (from -N(CH₃)₂) |
| ~1430 | Si-Phenyl (Si-Ph) stretch |
| ~1250 | C-N stretch |
| ~940-920 | Si-N stretch |
| ~730-700 | Phenyl ring C-H out-of-plane bend |
Note: The exact peak positions may vary slightly.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of bis(dimethylamino)diphenylsilane. Common fragmentation pathways for aminosilanes involve the cleavage of the Si-N and Si-C bonds.
Reactivity and Applications
The reactivity of bis(dimethylamino)diphenylsilane is primarily dictated by the lability of the silicon-nitrogen bonds. These bonds are susceptible to cleavage by protic reagents such as water, alcohols, and acids, leading to the formation of silanols and the release of dimethylamine. This reactivity makes it a useful reagent in various synthetic transformations.
Key Applications:
-
Precursor in Chemical Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.[1][2]
-
Semiconductor Industry: Employed as a reagent in specific chemical reactions for the development and manufacturing of semiconductor devices.[1][2]
-
Research and Development: Utilized in research to explore new applications and reactions in organosilicon chemistry.[1][2]
Safety, Handling, and Storage
Bis(dimethylamino)diphenylsilane is a reactive compound and should be handled with appropriate safety precautions.
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from sources of ignition.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Caption: Key considerations for the safe handling and storage of bis(dimethylamino)diphenylsilane.
Conclusion
Bis(dimethylamino)diphenylsilane is a valuable organosilicon compound with significant applications in both industrial and academic research settings. A thorough understanding of its synthesis, characterization, and handling is crucial for its effective and safe utilization. This guide has provided a detailed overview of these aspects, offering a foundation for further exploration and application of this versatile reagent.
References
-
LookChem. (n.d.). Cas 1027-62-9, BIS(DIMETHYLAMINO)DIPHENYLSILANE. Retrieved from [Link]
